![molecular formula C13H19BrClNO B1441695 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1220018-66-5](/img/structure/B1441695.png)

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride

Overview

Description

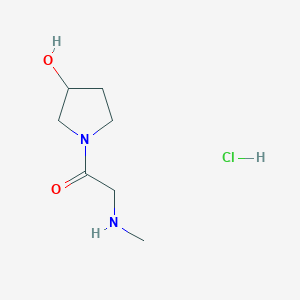

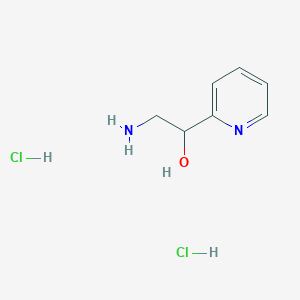

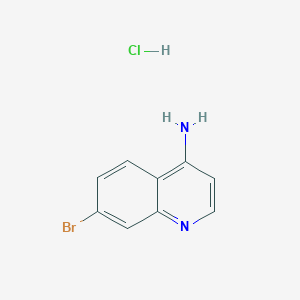

“4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H19BrClNO . It is also known by its synonyms “N-(2-(4-BROMOPHENOXY)ETHYL)PIPERIDINE HYDROCHLORIDE” and "1-(2-(4-bromophenoxy)ethyl)piperidine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a bromophenoxy group . The average mass of the molecule is 320.653 Da .Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is used in intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have significant pharmacological applications, including as building blocks for drug construction .

Pharmacological Research

In pharmacology, this compound is utilized to explore its biological activity. It serves as a precursor in the synthesis of potential drugs, particularly in the development of central nervous system (CNS) agents, cardiovascular drugs, and antihistamines . Its role in the discovery and evaluation of new pharmacologically active substances is of high importance .

Organic Synthesis

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride: is employed in organic synthesis as a reagent for constructing complex organic molecules. It’s particularly useful in multicomponent reactions where it can introduce the piperidine moiety into a larger organic framework, which is a common structure in many bioactive compounds .

Medicinal Chemistry

In medicinal chemistry, this compound is used for the structural modification of pharmacophores to enhance their drug-like properties. It’s involved in the optimization of lead compounds, improving their affinity, selectivity, and stability to develop more effective and safer medications .

Drug Design

The compound plays a role in drug design as a versatile intermediate. It can be used to create analogs of existing drugs to improve their efficacy or reduce side effects. It also aids in the design of novel therapeutic agents by providing a scaffold that can be further derivatized .

Industrial Applications

While primarily used in research, 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride may also find applications in industrial settings, such as in the synthesis of performance chemicals or materials that require specific piperidine-based structures for their properties .

Academic Research

In academic settings, this compound is a subject of study for its chemical and physical properties. Researchers investigate its reactivity, stability, and interactions with other compounds, contributing to the broader understanding of piperidine chemistry .

Safety and Environmental Studies

Lastly, 4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride is studied for its safety profile and environmental impact. This includes research into its biodegradability, potential toxicity, and safe handling procedures to ensure compliance with health and safety regulations .

Safety And Hazards

properties

IUPAC Name |

4-[2-(2-bromophenoxy)ethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXMUSSGPPIMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCOC2=CC=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Chloro-2-pyrazinyl)(methyl)amino]-1-ethanol](/img/structure/B1441628.png)

![2-[(5-Bromo-4-methyl-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441631.png)

![3-{2-[2-Bromo-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441634.png)